(5-Chloro-2-methoxyphenyl)trimethylsilane
CAS No.:
Cat. No.: VC18361983
Molecular Formula: C10H15ClOSi
Molecular Weight: 214.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClOSi |
|---|---|
| Molecular Weight | 214.76 g/mol |
| IUPAC Name | (5-chloro-2-methoxyphenyl)-trimethylsilane |
| Standard InChI | InChI=1S/C10H15ClOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | RBGXDNQWKNRZFK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)[Si](C)(C)C |
Introduction
Structural Analysis and Nomenclature
The molecular structure of (5-chloro-2-methoxyphenyl)trimethylsilane consists of a benzene ring with three distinct substituents:
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A methoxy group (-OCH₃) at the 2-position (ortho to the silyl group).
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A chlorine atom (-Cl) at the 5-position (meta to the methoxy group).
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A trimethylsilyl group (-Si(CH₃)₃) at the 1-position (para to the methoxy group).
The systematic IUPAC name reflects this substitution pattern: 1-(5-chloro-2-methoxyphenyl)-1-trimethylsilane. The molecular formula is C₁₀H₁₅ClOSi, with a molecular weight of 214.76 g/mol. The trimethylsilyl group imparts significant steric bulk and electron-donating effects, which influence the compound’s reactivity and stability .
Synthesis and Preparation
Precursor Synthesis
The synthesis of (5-chloro-2-methoxyphenyl)trimethylsilane likely begins with functionalizing a benzene ring. A common approach involves:
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Methylation of 5-chlorosalicylic acid: As demonstrated in the preparation of methyl 5-chloro-2-methoxybenzoate (Search Result ), methylation under anhydrous conditions with dimethyl sulfate and a base (e.g., NaOH) introduces the methoxy group.
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Halogenation: Chlorination at the 5-position can be achieved using chlorinating agents such as Cl₂ or SOCl₂ .
Silylation Strategies
Introducing the trimethylsilyl group typically involves organometallic reagents or transition metal-catalyzed reactions:
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Grignard Reaction: Treatment of 5-chloro-2-methoxybromobenzene with trimethylsilyl chloride (TMSCl) in the presence of magnesium yields the target compound .
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Palladium-Catalyzed Coupling: Cross-coupling reactions using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and trimethylsilyl boronic acid have been employed for analogous silylations .
A representative synthetic route is outlined below:
Physicochemical Properties
While experimental data for (5-chloro-2-methoxyphenyl)trimethylsilane are scarce, properties can be extrapolated from analogous compounds:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₅ClOSi |
| Molecular Weight | 214.76 g/mol |
| Boiling Point | Estimated 240–260°C (decomposes) |
| Density | ~1.1 g/cm³ |
| Solubility | Insoluble in water; soluble in THF, DCM |
The trimethylsilyl group enhances lipophilicity, making the compound soluble in organic solvents but reactive toward protic substances .
Applications in Organic Synthesis
Protecting Group
The trimethylsilyl moiety serves as a temporary protecting group for hydroxyl or amine functionalities in multi-step syntheses. Its stability under basic conditions and ease of removal via fluoride ions (e.g., TBAF) make it advantageous .
Directed Ortho-Metalation
Electron-donating silyl groups direct electrophilic substitution to specific positions. For example, in Friedel-Crafts alkylation, the silyl group deactivates the ring, favoring reactions at the ortho or para positions relative to the methoxy group .
Pharmaceutical Intermediates
Compounds with chloro and methoxy substituents are prevalent in drug discovery. For instance, 5-chloro-2-methoxyphenyl motifs appear in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential utility of this silane as a precursor .
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